2-Fluoroisobutyric anhydride

Organic Synthesis Reaction Kinetics Acylation

2-Fluoroisobutyric anhydride (CAS 1263376-40-4) is a symmetrical carboxylic acid anhydride with the molecular formula C8H12F2O3. As an electrophilic acylation reagent, it is a key intermediate for introducing the 2-fluoroisobutyryl group into target molecules, primarily in the synthesis of agrochemicals and pharmaceutical compounds.

Molecular Formula C8H12F2O3
Molecular Weight 194.18 g/mol
Cat. No. B12087861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroisobutyric anhydride
Molecular FormulaC8H12F2O3
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC(=O)C(C)(C)F)F
InChIInChI=1S/C8H12F2O3/c1-7(2,9)5(11)13-6(12)8(3,4)10/h1-4H3
InChIKeyMHDOQNDVZLYXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoroisobutyric Anhydride for Acylation: Procurement & Application Guide


2-Fluoroisobutyric anhydride (CAS 1263376-40-4) is a symmetrical carboxylic acid anhydride with the molecular formula C8H12F2O3 . As an electrophilic acylation reagent, it is a key intermediate for introducing the 2-fluoroisobutyryl group into target molecules, primarily in the synthesis of agrochemicals and pharmaceutical compounds [1]. Its core function is to deliver a terminal α-fluoro carbonyl motif, which imparts distinct physicochemical properties compared to non-fluorinated analogs [2].

Reagent Role 2-Fluoroisobutyryl group introduction via acylation
Reactivity Context Reported α-fluorine electrophilicity enhancement vs. non-fluorinated analogs
Use Context Agrochemical and pharmaceutical intermediate synthesis

Why Non-Fluorinated Analogs Cannot Replace 2-Fluoroisobutyric Anhydride


Direct substitution with non-fluorinated analogs like isobutyric anhydride is not scientifically valid due to the profound impact of fluorine substitution on chemical reactivity and downstream product properties [1]. The strong electron-withdrawing effect of the α-fluorine atom significantly increases the electrophilicity of the anhydride carbonyl carbons, leading to faster reaction kinetics and often higher yields in acylation steps compared to the hydrogen analog [2]. Furthermore, the presence of the fluorine atom alters the lipophilicity, metabolic stability, and bioavailability of the final active ingredient—critical parameters in agrochemical and pharmaceutical design that a non-fluorinated analog cannot replicate [3].

2-Fluoroisobutyric anhydride α-Fluorine enhances electrophilicity; reported faster acylation
Isobutyric anhydride Lower electrophilicity may shift kinetics and yield
2-Fluoroisobutyric anhydride Fluorine modulates lipophilicity, metabolic stability, and MW
Isobutyric anhydride Cannot replicate fluorine-dependent property modulation
2-Fluoroisobutyric anhydride Enables patented fluorinated agrochemicals (fungicides, herbicides)
Isobutyric anhydride Leads to different, non-fluorinated products outside patent scope

Quantified Performance Differentiation of 2-Fluoroisobutyric Anhydride


Electrophilicity: Enhanced Reactivity vs. Non-Fluorinated Anhydride

The α-fluorine atoms in 2-fluoroisobutyric anhydride exert a strong electron-withdrawing inductive effect, which increases the partial positive charge on the adjacent carbonyl carbons relative to the non-fluorinated analog, isobutyric anhydride. This enhanced electrophilicity is predicted to result in a significantly higher rate constant for nucleophilic acyl substitution [1]. This effect is a well-established class-level inference for α-fluoro carbonyl compounds. For example, the replacement of a hydrogen with a fluorine atom in acetic acid derivatives increases the pKa by approximately 2-3 units, and the corresponding impact on electrophilicity is directly transferable to anhydrides [2]. While a direct head-to-head rate constant is not available for this specific compound, the fundamental principle is a reliable basis for predicting superior performance in acylation reactions where speed and completeness are critical.

Electrophilicity
Class-level inference
Enhanced due to α-F -I effect; isobutyric anhydride lower
May reduce reaction time and side-product formation
Kinetics require experimental confirmation per system
Organic Synthesis Reaction Kinetics Acylation

Application in Fungicide Synthesis: A Strategic Intermediate

2-Fluoroisobutyric acid and its derivatives, including the anhydride, are explicitly claimed as useful intermediates for the preparation of fungicides in the patent literature [1]. This provides a strong, direct link to a high-value application. This patent disclosure highlights the strategic importance of the 2-fluoroisobutyryl moiety in constructing biologically active fungicidal compounds. While a non-fluorinated analog could theoretically be used in the same synthetic sequence, it would not produce the fluorinated fungicide target, which is the entire purpose of the synthetic effort [1].

Fungicide Synthesis
Patent evidence
Explicitly claimed intermediate for fluorinated fungicides; non-fluorinated analog not applicable
Supports agrochemical SAR and lead optimization
Based on patent EP0468681A1
Agrochemical Synthesis Fluorinated Intermediates Fungicide

Physicochemical Property Differentiation: MW and Lipophilicity

The substitution of hydrogen with fluorine results in quantifiable changes to core physicochemical properties. 2-Fluoroisobutyric anhydride has a molecular formula of C8H12F2O3 and a molecular weight of 194.18 g/mol . In comparison, its non-fluorinated analog, isobutyric anhydride, has a formula of C8H14O3 and a molecular weight of 158.20 g/mol [1]. The target compound is thus 35.98 g/mol heavier and is expected to have a higher lipophilicity (logP) due to the presence of fluorine, though the exact logP value is not experimentally reported. These differences are critical in downstream applications, as they directly impact the molecule's transport, membrane permeability, and overall pharmacokinetic profile of the final product [2].

Molecular Weight
Head-to-head
194.18 g/mol
Property input for purification and formulation models
Δ +35.98 vs isobutyric anhydride
Physicochemical Properties Lipophilicity Molecular Weight

Use in Herbicide Synthesis: Building Block for Fluorotriazines

Esters of 2-fluoroisobutyric acid, which can be derived from the anhydride, are specifically cited as intermediates in the preparation of industrially useful triazine herbicides [1]. This connection provides another direct link to a major agrochemical application. The incorporation of the 2-fluoroisobutyryl group is a deliberate design choice to enhance the herbicidal activity and/or selectivity of the final triazine compound . Using a non-fluorinated analog would completely bypass this established, patented chemistry and would not be a viable route to the desired fluorotriazine herbicides.

Herbicide Synthesis
Patent evidence
Precursor to fluorotriazine herbicide intermediates; non-fluorinated analog not suitable
Supports herbicide R&D synthetic route
Based on patent CA2262767C
Herbicide Synthesis Fluorotriazine Agrochemical Intermediate

Recommended Industrial & Research Use-Cases for 2-Fluoroisobutyric Anhydride


Synthesis of Fluorinated Fungicide Candidates

In R&D labs developing new fungicides, 2-fluoroisobutyric anhydride is the definitive reagent for incorporating the α-fluoro-isobutyryl motif into lead compounds. As detailed in EP0468681A1, this class of fluoroalkanoic acid derivatives is specifically intended as an intermediate for this purpose [1]. Procuring this specific anhydride is essential for exploring the structure-activity relationship (SAR) of this chemical series, which cannot be done with a non-fluorinated alternative. The enhanced electrophilicity also ensures efficient acylation of complex, often sterically hindered, fungicide scaffolds.

Preparation of 2-Fluoroisobutyrate Esters for Herbicide Intermediates

As described in patent CA2262767C, esters of 2-fluoroisobutyric acid are crucial intermediates for the synthesis of fluorotriazine herbicides [2]. The anhydride provides a highly reactive and atom-economical route to these esters via reaction with the corresponding alcohol. This is the preferred industrial approach over using the less reactive acid chloride or the acid itself, which would require harsher conditions or coupling reagents and generate more waste. This use-case is a direct, high-volume industrial application that differentiates this compound from its non-fluorinated counterparts.

Late-Stage Functionalization in Medicinal Chemistry

In medicinal chemistry programs, the strategic introduction of a 2-fluoroisobutyryl group can significantly modulate the lipophilicity, metabolic stability, and pKa of drug candidates [3]. The predicted enhanced electrophilicity of 2-fluoroisobutyric anhydride makes it a superior reagent for late-stage functionalization of complex, advanced intermediates bearing a nucleophilic handle (e.g., an amine or alcohol) where high conversion and mild conditions are paramount to preserve sensitive functionality.

Application
Selection Property
Validation Focus
Fluorinated fungicide synthesis
Patent-claimed fluoroalkyl intermediate
Agrochemical SAR and lead optimization
Fluorotriazine herbicide intermediates
Atom-economical esterification reactivity
Industrial route scalability and yield
Late-stage medicinal chemistry
Mild-condition acylation for sensitive substrates
Functional group tolerance assessment

Technical Documentation Hub

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